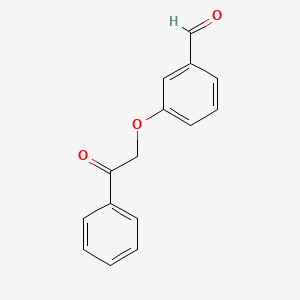

3-(2-Oxo-2-phenylethoxy)benzaldehyde

描述

属性

IUPAC Name |

3-phenacyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-10-12-5-4-8-14(9-12)18-11-15(17)13-6-2-1-3-7-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFLOJIBGLCVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Etherification via Nucleophilic Substitution

One common approach to synthesizing 3-(2-oxo-2-phenylethoxy)benzaldehyde involves the nucleophilic substitution reaction between a hydroxybenzaldehyde derivative and a 2-oxo-2-phenylethyl halide or equivalent electrophile.

- Starting Materials : 3-hydroxybenzaldehyde and phenacyl bromide (2-bromo-1-phenylethanone).

- Reaction Conditions : Typically conducted under basic conditions to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.

- Catalysts/Base : Potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly used bases.

- Temperature : Mild heating (room temperature to reflux) facilitates the ether bond formation.

- Outcome : The phenolic oxygen attacks the electrophilic carbon adjacent to the carbonyl in phenacyl bromide, displacing bromide and forming the ether linkage.

This method is favored for its straightforwardness and relatively high yields, producing the target compound with good purity.

Use of 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide as a Key Intermediate

Research has demonstrated the synthesis of heterocyclic compounds starting from derivatives containing the 2-oxo-2-phenylethoxybenzylidene moiety, indicating that the preparation of this compound or its analogs can be achieved through condensation and functional group transformations.

- Synthetic Route : The starting compound 2-cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide is prepared through condensation reactions involving this compound.

- Applications : This intermediate undergoes various reactions to form heterocycles such as pyrazoles, thiazoles, and pyrimidines.

- Significance : The preparation of the aldehyde derivative is crucial for these downstream syntheses, highlighting the importance of reliable methods to obtain this compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Etherification (Nucleophilic Substitution) | 3-hydroxybenzaldehyde + phenacyl bromide | Base (K2CO3 or NaH), DMF/THF, mild heat | Typically high (not explicitly quantified) | High | Direct formation of ether linkage; straightforward |

| Grignard Reaction for Benzaldehyde Intermediates | 2,3-dimethyl halogeno-benzene + Mg + DMF | THF, N2 atmosphere, 0–30 °C, hydrolysis | 82–96 | 85–96 | Used for related benzaldehyde synthesis, adaptable |

| Condensation to Hydrazide Derivatives | This compound + cyanoacetohydrazide | Standard condensation conditions | Not specified | Not specified | Intermediate for heterocyclic synthesis, confirms aldehyde availability |

| Multicomponent Reactions | Benzaldehyde derivatives + amines + acids + isocyanides | Methanol, room temperature, 96 h | 35 (for Ugi products) | Purified by chromatography | Demonstrates application of aldehyde derivatives |

Detailed Research Findings and Notes

- The etherification method is the most direct and practical for preparing this compound, involving the reaction of 3-hydroxybenzaldehyde with phenacyl bromide under basic conditions to form the ether bond efficiently.

- Grignard reagent formation and subsequent formylation with DMF is a well-established route for synthesizing substituted benzaldehydes, which can be precursors for the target compound.

- The presence of the 2-oxo-2-phenylethoxy group in hydrazide derivatives and other heterocyclic compounds confirms the successful synthesis and availability of this compound in preparative chemistry.

- Purification techniques such as column chromatography are essential to obtain high-purity products suitable for further synthetic applications.

- Reaction parameters such as temperature control, inert atmosphere, and stoichiometric ratios are critical for optimizing yield and purity.

化学反应分析

Types of Reactions

3-(2-Oxo-2-phenylethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .

科学研究应用

3-(2-Oxo-2-phenylethoxy)benzaldehyde is widely used in scientific research, particularly in the following fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

Industry: It is used in the production of various chemical products and intermediates.

作用机制

The mechanism of action of 3-(2-Oxo-2-phenylethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2-Oxo-2-phenylethoxy)benzaldehyde with two analogs from the evidence: 3-(naphth-2-ylmethoxy)benzaldehyde and 3-benzyloxy-2-fluorobenzaldehyde . Key differences in molecular properties, reactivity, and synthesis are highlighted.

Structural and Physicochemical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity/Remarks |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₅H₁₂O₃ | 240.26 (calculated) | 2-Oxo-2-phenylethoxy (ketone group) | Hypothetical data |

| 3-(Naphth-2-ylmethoxy)benzaldehyde | 131340-67-5 | C₁₈H₁₄O₂ | 262.31 | Naphthylmethoxy | Reference yield: ~N/A |

| 3-Benzyloxy-2-fluorobenzaldehyde | 103438-90-0 | C₁₄H₁₁FO₂ | 230.24 | Benzyloxy, fluorine | 97% purity; Yield: 92% |

Key Observations:

- Molecular Weight: The naphthyl derivative has the highest molecular weight (262.31 g/mol) due to its bulky naphthyl group, which may reduce solubility in polar solvents compared to the target compound (240.26 g/mol). The fluorine-substituted analog has the lowest weight (230.24 g/mol), enhancing volatility .

- The fluorine atom in 3-benzyloxy-2-fluorobenzaldehyde enhances stability against oxidation and may alter regioselectivity in reactions .

生物活性

3-(2-Oxo-2-phenylethoxy)benzaldehyde, with the chemical formula C16H14O3 and CAS Number 956576-91-3, is an organic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a benzaldehyde moiety linked to a phenylethoxy group with a ketone functional group. This configuration suggests potential interactions with various biological targets due to the presence of both electron-rich and electron-deficient sites.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition of growth in both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Salmonella typhimurium | 14 | 32 µg/mL |

This data suggests that the compound could be a candidate for further development into antimicrobial agents .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays using various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. For instance, treatment with this compound resulted in a significant decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study: Breast Cancer Cell Line (MCF-7)

- Concentration Range : 0 - 100 µM

- IC50 Value : Approximately 25 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

The results indicate that the compound's mechanism involves reactive oxygen species (ROS) generation leading to mitochondrial dysfunction .

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX), which is crucial for inflammatory responses.

- Receptor Modulation : It may act as a ligand for specific nuclear receptors, modulating gene expression related to cell proliferation and apoptosis.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Its distribution appears to favor tissues involved in metabolic activity, potentially enhancing its therapeutic effects.

常见问题

Basic: What synthetic methodologies are effective for preparing 3-(2-Oxo-2-phenylethoxy)benzaldehyde, and what critical reaction conditions should be prioritized?

Answer:

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. Key steps include:

- Etherification: Reacting 3-hydroxybenzaldehyde with a phenacyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ethoxy linkage .

- Oxidation: Controlled oxidation of intermediates using H₂O₂ in ethanol to preserve aldehyde functionality, as demonstrated in analogous benzaldehyde syntheses .

- Purification: Column chromatography or recrystallization to isolate the product, ensuring minimal contamination from side reactions like over-oxidation .

Critical conditions include maintaining anhydrous environments for etherification and optimizing stoichiometry to avoid byproducts.

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the aldehyde proton (δ ~9.8–10.0 ppm) and ether/ketone linkages. For example, the 2-oxo group may appear as a singlet near δ 2.5–3.0 ppm in ¹H NMR .

- X-ray Crystallography: Resolves molecular geometry, as seen in structurally similar dialdehydes (e.g., dihedral angles between aromatic rings ~78°), validating steric effects .

- GC-MS: Monitors reaction progress and purity, particularly for volatile byproducts. For example, GC-MS can detect oxidation artifacts like benzaldehyde derivatives with >99% conversion accuracy .

Basic: How should this compound be stored to ensure stability?

Answer:

- Storage Conditions: Store in airtight, light-resistant containers at room temperature (20–25°C) in a dry environment. Avoid moisture, as the aldehyde group is prone to hydration or oxidation .

- Handling: Use inert atmospheres (N₂/Ar) during synthesis to prevent degradation. Safety protocols (e.g., fume hoods, PPE) are critical due to potential irritancy of aldehydes .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Answer:

- Catalyst Screening: Test Lewis acids (e.g., Ce-MOFs) to enhance selectivity in oxidation steps, as shown in styrene-to-benzaldehyde conversions with 99.5% efficiency .

- Reagent Excess: Use 1.5–2.0 equivalents of NH₂OH·HCl for oxime formation to drive reactions to completion, followed by extraction without intermediate purification .

- Temperature Control: Lower temperatures (0–5°C) during ketone formation reduce side reactions, while higher temps (80–100°C) accelerate etherification .

Advanced: How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Answer:

- Cross-Validation: Combine multiple techniques (e.g., IR for carbonyl confirmation, HRMS for molecular weight) to reconcile discrepancies. For instance, unexpected peaks in ¹H NMR may arise from rotamers—variable-temperature NMR can clarify this .

- Computational Modeling: Compare experimental NMR shifts with DFT-predicted values to identify structural anomalies. For example, dihedral angle mismatches in X-ray vs. NMR data may indicate conformational flexibility .

Advanced: What mechanistic pathways explain nucleophilic substitution reactions at the phenoxy group?

Answer:

- SNAr Mechanism: Electron-withdrawing groups (e.g., oxo) activate the aromatic ring for nucleophilic attack. For example, substitution at the 2-oxoethoxy position proceeds via a Meisenheimer intermediate .

- Steric Effects: Bulky substituents on the phenyl ring hinder attack at ortho positions, favoring para substitution. Kinetic studies (e.g., varying nucleophile concentration) can validate this .

Advanced: How can biological activity assays (e.g., enzyme inhibition) be designed for this compound?

Answer:

- Target Selection: Prioritize enzymes with known aldehyde-binding pockets, such as PRMT6. Use IC₅₀ assays (e.g., radioactive methyltransferase assays) with 10 nM–1 µM compound concentrations .

- Control Experiments: Include positive controls (e.g., EPZ020411 Hydrochloride for PRMT6) and assess off-target effects via kinase profiling panels .

Advanced: How should researchers interpret conflicting reactivity data (e.g., oxidation vs. reduction outcomes)?

Answer:

- Conditional Analysis: Vary pH, solvent polarity, and oxidizing agents (e.g., K₂Cr₂O₇ vs. MnO₂) to map reaction landscapes. For example, acidic conditions favor benzaldehyde formation, while neutral conditions may stabilize epoxides .

- In Situ Monitoring: Use techniques like FT-IR or Raman spectroscopy to track intermediate species and identify competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。